![molecular formula C12H16BrNO4S B1272529 2-{[(4-ブロモフェニル)スルホニル]アミノ}-4-メチルペンタン酸 CAS No. 68305-78-2](/img/structure/B1272529.png)

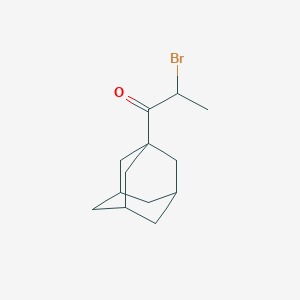

2-{[(4-ブロモフェニル)スルホニル]アミノ}-4-メチルペンタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

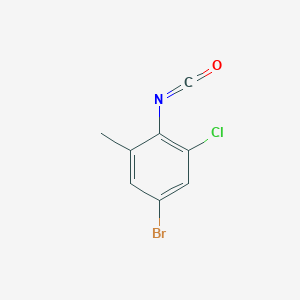

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, as demonstrated in the study of the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid . The paper describes a two-step process where de-sulfonation precedes bromination to yield the desired bromoamine acid. This suggests that for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, careful consideration of the order of reactions and the conditions under which they are carried out is crucial to achieve high yield and good quality of the final product.

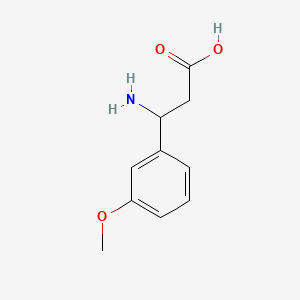

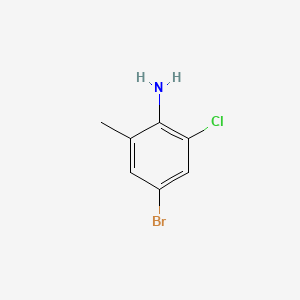

Molecular Structure Analysis

The molecular structure of brominated amino acids can be determined using X-ray crystallography, as shown in the study of a new amino acid component of bestatin . The paper details the determination of the stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid, which is a structurally related compound. This technique could potentially be applied to determine the stereochemistry of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, providing valuable information about its three-dimensional structure.

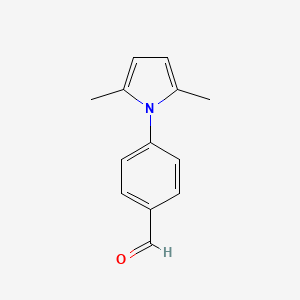

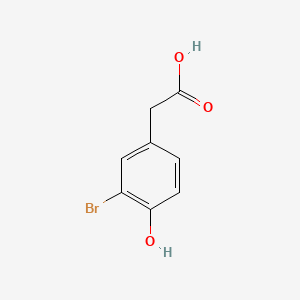

Chemical Reactions Analysis

The reactivity of brominated amino acids with various nucleophiles is highlighted in the synthesis of (2S)- and (2R)-2-Amino-4-bromobutanoic acid . The title compound in this study was used to prepare nonnatural amino acids with basic or heterocyclic side chains, indicating that brominated amino acids can serve as versatile intermediates in the synthesis of a wide range of compounds. This could imply that 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid may also react with different nucleophiles to yield a variety of derivatives.

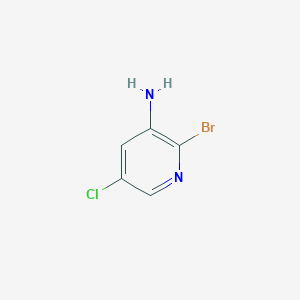

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, they do provide information on related compounds. For instance, the melting point and crystal structure of a derivative of 3-amino-2-hydroxy-4-phenylbutanoic acid are provided , and the protective group strategy used in the synthesis of 2-Amino-4-bromobutanoic acid suggests that the stability and reactivity of such compounds can be influenced by their functional groups. This information can be used as a starting point to infer the properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as its potential solubility, stability, and reactivity.

科学的研究の応用

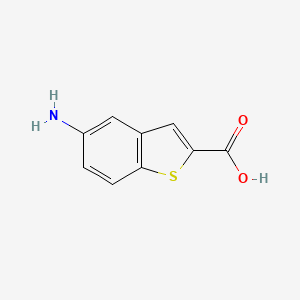

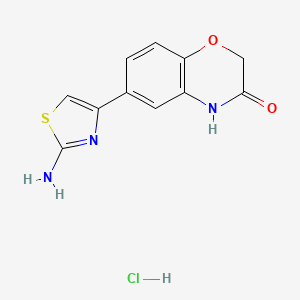

抗菌活性

この化合物は、グラム陽性病原菌と闘うための新規抗菌剤の開発において有望な可能性を示しています。 抗菌活性、抗酸化効果、毒性試験の結果、およびin silico解析は、この分野におけるその潜在的な使用を裏付けています .

プロテオミクス研究

プロテオームとその機能の研究を含むプロテオミクス研究の製品としても言及されています。 この分野における特定の用途は、検索結果では詳しく説明されていません .

Safety and Hazards

特性

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPKNKAQMAGNSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377540 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68305-78-2 |

Source

|

| Record name | N-(4-Bromobenzene-1-sulfonyl)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)